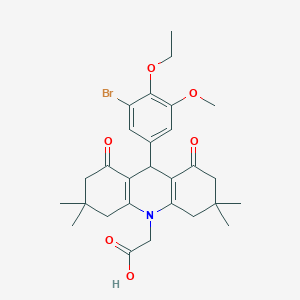![molecular formula C21H14Cl2N2O3 B302055 N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302055.png)
N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as DBN, is a synthetic compound that has been widely used in scientific research. DBN is a hydrazone derivative of naphthofuran, which has been found to exhibit potential therapeutic properties.
Wirkmechanismus
The mechanism of action of N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it has been suggested that N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the activity of certain enzymes that are essential for the survival of cancer cells.
Biochemical and Physiological Effects:
N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been found to exhibit several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, which leads to their death. N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been found to modulate the expression of several genes that are involved in cell growth, differentiation, and apoptosis. In addition, N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of nucleic acids and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic properties, which makes it a promising candidate for further research. However, there are also some limitations associated with the use of N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments. It has been found to exhibit cytotoxicity towards normal cells, which limits its use in vivo. In addition, the mechanism of action of N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. One direction is to further investigate the mechanism of action of N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. This will help to optimize its therapeutic potential and minimize its cytotoxicity towards normal cells. Another direction is to study the pharmacokinetics and pharmacodynamics of N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in vivo. This will help to determine the optimal dosage and administration route for N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. Finally, the use of N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in combination with other anticancer agents should be investigated to determine if it can enhance their therapeutic efficacy.
Synthesemethoden
N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be synthesized by the reaction of 3,5-dichloro-2-methoxybenzaldehyde with naphthofuran-2-carbohydrazide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high percentage of the final product. The synthesis method has been optimized to increase the yield of N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, which is an important factor for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, antifungal, and antibacterial activities. N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to be effective against several fungal and bacterial strains.
Eigenschaften
Produktname |
N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Molekularformel |
C21H14Cl2N2O3 |
Molekulargewicht |
413.2 g/mol |
IUPAC-Name |
N-[(Z)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H14Cl2N2O3/c1-27-20-13(8-14(22)9-17(20)23)11-24-25-21(26)19-10-16-15-5-3-2-4-12(15)6-7-18(16)28-19/h2-11H,1H3,(H,25,26)/b24-11- |
InChI-Schlüssel |
QPABADFVZSHSFI-MYKKPKGFSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=N\NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
COC1=C(C=C(C=C1C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Cl)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid](/img/structure/B301972.png)
![[9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301973.png)
![[9-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301974.png)
![2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid](/img/structure/B301976.png)

![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301980.png)
![(9-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301985.png)
![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301986.png)
![[9-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301987.png)
![(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301988.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301993.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301994.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301995.png)